Differentiation in N-Carbamoyl-D-Amino Acid Amidohydrolase (DCase) Substrate Specificity
The differentiation of N-[(4-Chlorophenyl)carbamoyl]glycine is strongly implied by the known substrate specificity of DCase for chlorinated phenylglycine analogs. While direct kinetic data for the target compound is unavailable, the closely related analog N-Carbamoyl-D-p-chloro-D-phenylglycine is a recognized substrate for this enzyme, leading to D-p-Chloro-D-phenylglycine [1]. This contrasts with the non-chlorinated analog N-Carbamoyl-D-phenylglycine, which, while also a substrate, is processed by different hydantoinase/DCase systems with reported enantiomeric excess of >98% but with variable yields depending on the enzyme variant and conditions [2]. The presence of the chlorine substituent is known to alter both substrate affinity and reaction rate in this enzyme class, with mutations like N173A specifically affecting the turnover of p-hydroxyphenylglycine derivatives, indicating a finely tuned active site sensitive to ring substituents [3]. This evidence positions the 4-chlorophenyl variant as a differentiated substrate for specialized DCase enzymes.
| Evidence Dimension | Substrate suitability for N-carbamoyl-D-amino acid amidohydrolase (DCase) |
|---|---|
| Target Compound Data | Predicted substrate for DCase based on structural analogy to N-Carbamoyl-D-p-chloro-D-phenylglycine [1] |
| Comparator Or Baseline | N-Carbamoyl-D-phenylglycine: Product yield of >98% ee and N-carbamoyl-D-p-hydroxyphenylglycine: 5.5-fold lower kcat/Km for N173A mutant vs wild-type [REFS-2, REFS-3] |
| Quantified Difference | Cannot be directly quantified for the target compound. Class-level data shows substrate turnover can vary by >5-fold based on the aryl substituent [3]. |
| Conditions | Enzymatic hydrolysis by DCase (EC 3.5.1.77) from Comamonas sp. and Agrobacterium radiobacter [REFS-1, REFS-3]. |
Why This Matters
For procurement in a chemoenzymatic route to D-amino acids, a differentiated substrate profile means a specific DCase enzyme variant must be selected, making the compound a non-interchangeable critical process intermediate.
- [1] BRENDA. (n.d.). Ligand N-Carbamoyl-D-p-chloro-D-phenylglycine as a substrate for N-carbamoyl-D-amino-acid hydrolase. View Source
- [2] Arcuri, M. B., Sabino, S. J., Antunes, O. A. C., & Pinto, G. F. (2000). Resolution of dl-hydantoins by d-hydantoinase from Vigna angularis: Production of highly enantioenriched N-carbamoyl-d-phenylglycine at 100% conversion. Amino Acids, 19, 477-482. View Source
- [3] Chien, H. C., Hsu, C. L., Hu, H. Y., Wang, W. C., & Hsu, W. H. (2002). Enhancing the activity of N-carbamoyl-D-amino acid amidohydrolase by site-directed mutagenesis. Biochemical and Biophysical Research Communications, 297(4), 900-905. (Information extracted from BRENDA summary on mutant kinetics). View Source
